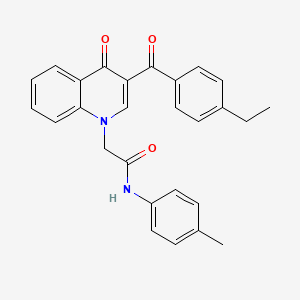
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a complex organic compound featuring a quinoline core structure
准备方法
The synthesis of 2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the quinoline core, followed by the introduction of the ethylbenzoyl and p-tolylacetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity. Industrial production methods may involve large-scale batch reactions with stringent control over reaction parameters to ensure consistency and quality.
化学反应分析
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or the substituent groups.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe or ligand in biochemical assays.
Industry: It can be used in the development of new materials with unique properties.
作用机制
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, affecting transcription and replication processes. Additionally, the compound may inhibit certain enzymes or receptors, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar compounds include other quinoline derivatives, such as:
- 2-(3-(4-methylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide
- 2-(3-(4-chlorobenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide Compared to these compounds, 2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide may exhibit unique properties due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
生物活性
2-(3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl)-N-(p-tolyl)acetamide is a quinoline-derived compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure that may interact with various biological targets, making it a subject of interest for further research into its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C27H24N2O3, with a molecular weight of 424.5 g/mol. The compound's structure includes a quinoline core, which is known for its ability to intercalate with DNA and inhibit various enzymes.
| Property | Value |
|---|---|
| IUPAC Name | 2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
| Molecular Formula | C27H24N2O3 |
| Molecular Weight | 424.5 g/mol |
| InChI Key | DPRMYNFLEVUTIS-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The quinoline moiety may intercalate into DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound could interact with various receptors, influencing signaling pathways critical for cell survival and proliferation.
Biological Activity
Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:
- Antitumor Activity : Quinoline derivatives are often explored for their potential in cancer treatment due to their ability to induce apoptosis in tumor cells.
- Antimicrobial Properties : Some studies have shown that quinoline-based compounds possess antimicrobial effects against various pathogens.
Case Studies and Research Findings
- Antitumor Effects : A study demonstrated that quinoline derivatives could induce apoptosis in cancer cell lines by activating caspase pathways. This suggests that this compound may similarly affect tumor cell viability through apoptosis induction.
- Antimicrobial Activity : Research on related quinoline compounds indicated significant antibacterial activity against Gram-positive and Gram-negative bacteria. This opens avenues for exploring the antimicrobial potential of the target compound.
- Enzyme Interaction Studies : Investigations into the inhibition of specific enzymes, such as topoisomerases, have shown that quinoline derivatives can disrupt DNA replication processes, which could be relevant for understanding the action of this compound.
属性
IUPAC Name |
2-[3-(4-ethylbenzoyl)-4-oxoquinolin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N2O3/c1-3-19-10-12-20(13-11-19)26(31)23-16-29(24-7-5-4-6-22(24)27(23)32)17-25(30)28-21-14-8-18(2)9-15-21/h4-16H,3,17H2,1-2H3,(H,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPRMYNFLEVUTIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC(=O)NC4=CC=C(C=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














